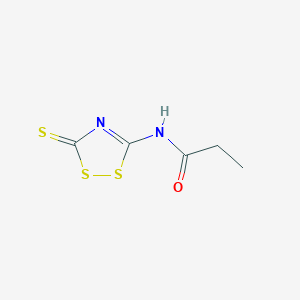

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide” is a chemical compound with the molecular formula C5H7N3S3 and a molecular weight of 205.32 . It is also known as "N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide" .

Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by NMR . The compound has a complex structure with several heterocyclic rings and sulfur atoms .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. More research may be needed to fully understand its reactivity .Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C and should be stored under inert gas due to its air sensitivity . .Scientific Research Applications

Antimicrobial and Antifungal Agents

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide derivatives have been investigated for their potential as antimicrobial and antifungal agents. Research demonstrates that certain derivatives exhibit significant activity against various bacteria and fungi. Notably, some compounds have shown notable activity against specific fungal strains and gram-positive bacteria, sometimes matching the potency of standard drugs like ketoconazole and chloramphenicol (Evren et al., 2020), (Helal et al., 2013).

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their potential antitumor activity. These compounds have been tested across various cancer cell lines, showing promising results in inhibiting cancer cell growth. Notably, some compounds revealed extensive-spectrum antitumor efficiency, suggesting their potential use in cancer therapy (Mohamed et al., 2016), (Gomez-Monterrey et al., 2011).

DNA and RNA Synthesis

This compound derivatives have been studied for their reactivity in synthesizing DNA and RNA. These compounds serve as efficient sulfur transfer reagents suitable for oligonucleotide synthesis, playing a crucial role in genetic research and biotechnological applications (Guzaev, 2011).

Antinociceptive Activity

Research into the antinociceptive properties of certain propanamide derivatives, including those related to this compound, has shown that these compounds can exhibit varying levels of pain-relieving activity. This suggests their potential use in pain management (Önkol et al., 2004).

Herbicidal Activity

This compound derivatives have also been explored for their use in agriculture, particularly as herbicides. Some compounds have been found to be effective in controlling weed growth, indicating their potential application in crop protection (Liu et al., 2008).

Mechanism of Action

properties

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS3/c1-2-3(8)6-4-7-5(9)11-10-4/h2H2,1H3,(H,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVVHLYMLDLCIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=S)SS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)

![N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2532045.png)

![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)

![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)

![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)

![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)